molecular formula C18H22N2O2 B5877848 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide CAS No. 5813-50-3

2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide

Cat. No. B5877848
CAS RN: 5813-50-3
M. Wt: 298.4 g/mol
InChI Key: DTNWOOQUIUGCEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.

Mechanism of Action

TAK-659 selectively binds to the active site of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide and inhibits its enzymatic activity. 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide is a key regulator of BCR signaling, which is essential for the survival and proliferation of B-cells. Inhibition of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide by TAK-659 leads to disruption of BCR signaling and downstream pathways, resulting in apoptosis and cell cycle arrest in B-cells. TAK-659 has also been shown to inhibit other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and spleen tyrosine kinase (SYK), which may contribute to its anti-tumor activity.
Biochemical and Physiological Effects:
TAK-659 has been shown to induce apoptosis and cell cycle arrest in B-cells, leading to inhibition of tumor growth in preclinical models of B-cell malignancies. TAK-659 has also been shown to inhibit BCR signaling and downstream pathways, such as the NF-κB pathway, which is involved in the regulation of cell survival and proliferation. In addition, TAK-659 has been shown to modulate the tumor microenvironment by reducing the number of regulatory T-cells and myeloid-derived suppressor cells, which may enhance anti-tumor immune responses.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its high potency and selectivity for 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide, as well as its ability to inhibit other kinases in the BCR signaling pathway. TAK-659 has also been shown to have favorable pharmacokinetic properties, such as good oral bioavailability and long half-life. However, TAK-659 has some limitations, such as its relatively low solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments.

Future Directions

There are several potential future directions for the development of TAK-659 and other 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors. One area of interest is the combination of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors with other targeted therapies, such as PI3K inhibitors or immune checkpoint inhibitors, to enhance anti-tumor activity. Another area of interest is the development of 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are also driven by BCR signaling. Finally, further studies are needed to elucidate the mechanisms of resistance to 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide inhibitors and to develop strategies to overcome resistance in patients.

Synthesis Methods

TAK-659 can be synthesized using a multi-step process that involves the reaction of 2-(4-tert-butylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-pyridinemethanol to produce the desired product, TAK-659. The synthesis method has been optimized to yield high purity and high yield of TAK-659.

Scientific Research Applications

TAK-659 has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that TAK-659 inhibits 2-(4-tert-butylphenoxy)-N-(2-pyridinylmethyl)acetamide phosphorylation and downstream signaling, leading to apoptosis and cell cycle arrest in B-cells. In vivo studies have demonstrated that TAK-659 has potent anti-tumor activity and can prolong survival in animal models of B-cell malignancies.

properties

IUPAC Name

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)14-7-9-16(10-8-14)22-13-17(21)20-12-15-6-4-5-11-19-15/h4-11H,12-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNWOOQUIUGCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00973700
Record name 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-tert-butylphenoxy)-N-(pyridin-2-ylmethyl)acetamide

CAS RN

5813-50-3
Record name 2-(4-tert-Butylphenoxy)-N-[(pyridin-2-yl)methyl]ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00973700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.